2-(benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
2-(Benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a benzylthioether (-S-CH₂C₆H₅) group and a tetrahydro-2H-pyran (oxane) scaffold substituted with a phenyl group at the 4-position.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(4-phenyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c23-20(16-25-15-18-7-3-1-4-8-18)22-17-21(11-13-24-14-12-21)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUOJXLVUICZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CSCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Benzylthio Group: This step involves the reaction of benzyl chloride with sodium thiolate to form benzylthiol.
Synthesis of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as a hydroxy ketone.
Coupling Reaction: The benzylthiol is then coupled with the tetrahydropyran derivative using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the intermediate compound.
Acetamide Formation: Finally, the intermediate is reacted with acetic anhydride in the presence of a base, such as pyridine, to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the coupling and acetamide formation steps, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Benzyl sulfoxide or benzyl sulfone.
Reduction: The corresponding amine derivative.
Substitution: Various substituted benzylthio derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the acetamide group suggests possible interactions with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide would depend on its specific application. Generally, the benzylthio group could interact with biological targets through thiol-disulfide exchange reactions, while the acetamide group could form hydrogen bonds with proteins or nucleic acids. The tetrahydropyran ring might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Acetamide Derivatives
*Estimated based on molecular formula (C₂₄H₂₇N₂O₂S).
Key Observations :
- Core Structure : The target compound’s tetrahydro-2H-pyran core () contrasts with the thiadiazole ring in analogs. The pyran ring enhances conformational flexibility and may improve metabolic stability compared to planar heterocycles like thiadiazole .
- Substituent Effects: The benzylthio group in the target compound increases lipophilicity (logP) compared to analogs with methoxy () or methylthio (5f, ). This may enhance membrane permeability but reduce aqueous solubility. Phenyl vs. Phenoxy: The target’s direct phenyl substitution on the pyran ring (vs.
Functional Group Impact on Bioactivity (Hypothetical Analysis)
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogs:
- Thiadiazole-based analogs () are often explored for antimicrobial or enzyme inhibitory activity due to the thiadiazole’s electron-deficient nature. Replacing thiadiazole with a pyran ring (as in the target) may shift activity toward G-protein-coupled receptor (GPCR) modulation, as seen in compounds like DFL20656 (), which also features a pyran-like tetrahydrofuran scaffold .
- The benzylthio group’s sulfur atom could act as a hydrogen-bond acceptor or participate in hydrophobic interactions, similar to the 4-chlorobenzylthio group in 5j (), which may enhance target affinity .
Biological Activity
2-(Benzylthio)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₉NOS. Its structure includes a benzylthio group and a phenyltetrahydro-2H-pyran moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thioether functionalities, such as this compound, exhibit significant antimicrobial properties. In vitro studies demonstrate that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Antioxidant Properties
The antioxidant activity of the compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results show that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can reduce inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : Evaluate the antimicrobial efficacy against clinical isolates.
- Methods : Disc diffusion and broth microdilution methods were employed.
- Results : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli.
-
Study on Antioxidant Activity :
- Objective : Assess the radical scavenging ability.
- Methods : DPPH assay was conducted.
- Results : The compound exhibited an IC50 value of 25 µg/mL, demonstrating strong antioxidant capacity.
-
Study on Anti-inflammatory Effects :
- Objective : Investigate the anti-inflammatory potential in a rat model of paw edema.
- Methods : Edema was induced using carrageenan injection.
- Results : Treatment with the compound resulted in a significant reduction in paw swelling compared to control groups.
Research Findings Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disc diffusion | MIC = 32 µg/mL for S. aureus, E. coli |
| Antioxidant | DPPH assay | IC50 = 25 µg/mL |
| Anti-inflammatory | Rat paw edema model | Significant reduction in swelling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
